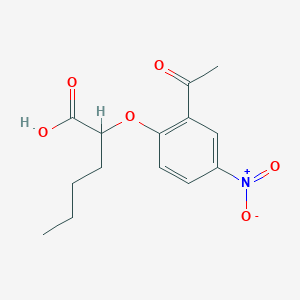![molecular formula C16H11FS B8091283 2-(4'-Fluoro-[1,1'-biphenyl]-4-yl)thiophene](/img/structure/B8091283.png)
2-(4'-Fluoro-[1,1'-biphenyl]-4-yl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4’-Fluoro-[1,1’-biphenyl]-4-yl)thiophene is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a sulfur-containing heterocyclic compound known for its aromatic properties. The incorporation of a fluorinated biphenyl group into the thiophene ring enhances its chemical and physical properties, making it a compound of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-Fluoro-[1,1’-biphenyl]-4-yl)thiophene typically involves the following steps:
Preparation of 4-fluorophenylboronic acid: This is achieved by reacting 4-fluorophenylmagnesium bromide with a boric acid ester under controlled conditions.
Coupling Reaction: The 4-fluorophenylboronic acid is then coupled with 2-bromothiophene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing more efficient catalysts and solvents to reduce costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(4’-Fluoro-[1,1’-biphenyl]-4-yl)thiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiophenes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring or the biphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Various substituted thiophenes and biphenyl derivatives.
Aplicaciones Científicas De Investigación
2-(4’-Fluoro-[1,1’-biphenyl]-4-yl)thiophene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(4’-Fluoro-[1,1’-biphenyl]-4-yl)thiophene depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, disrupting normal cellular processes and leading to antimicrobial or anticancer effects.
Electronic Properties: In organic semiconductors, the compound’s conjugated system facilitates electron transport, enhancing the performance of electronic devices.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: The parent compound, known for its aromaticity and versatility in chemical reactions.
2-Phenylthiophene: Similar structure but lacks the fluorinated biphenyl group.
2-(4-Bromophenyl)thiophene: Similar structure with a bromine atom instead of a fluorine atom.
Uniqueness
2-(4’-Fluoro-[1,1’-biphenyl]-4-yl)thiophene is unique due to the presence of the fluorinated biphenyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic semiconductors and advanced materials .
Propiedades
IUPAC Name |
2-[4-(4-fluorophenyl)phenyl]thiophene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FS/c17-15-9-7-13(8-10-15)12-3-5-14(6-4-12)16-2-1-11-18-16/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXBWPSRPHDSJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 4-(7-(2-(cyclopropylmethoxy)-6-((4-methoxybenzyl)oxy)phenyl)-2-oxo-2,4-dihydro-1H-pyrido[2,3-d][1,3]oxazin-5-yl)piperidine-1-carboxylate](/img/structure/B8091213.png)






![tert-butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B8091248.png)

![[2,2'-Bithiophene]-5,5'-diylbis((5-iodo-2-methylphenyl)methanone)](/img/structure/B8091279.png)


